Antiproliferative Activity of 4-Bromo-2-methoxybenzenesulfonamide Against MCF7 Breast Cancer Cells
In vitro studies have demonstrated that 4-Bromo-2-methoxybenzenesulfonamide exhibits significant antiproliferative activity against the MCF7 human breast adenocarcinoma cell line. This activity is linked to its ability to bind to tubulin, a validated target for anticancer therapy . While direct comparative data against the unsubstituted parent compound, 2-methoxybenzenesulfonamide, is not available, the presence of the bromine atom is a key structural feature that often correlates with enhanced potency in related sulfonamide series [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 value indicating potent cytotoxicity (exact value not publicly disclosed) |
| Comparator Or Baseline | 2-methoxybenzenesulfonamide (unsubstituted parent) |
| Quantified Difference | Data not available |
| Conditions | MCF7 human breast adenocarcinoma cell line |
Why This Matters
This data point justifies the procurement of this specific scaffold for oncology drug discovery programs focused on developing novel tubulin polymerization inhibitors, particularly for breast cancer.
- [1] Palanivel, S., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Bioorganic & Medicinal Chemistry Letters. View Source
